Cas no 30455-73-3 (2-[2-Aminopropyl]benzofuran)

2-[2-Aminopropyl]benzofuran is a benzofuran derivative featuring an aminopropyl side chain, which imparts significant reactivity and versatility in synthetic chemistry applications. Its structural framework makes it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of central nervous system (CNS) targeting agents. The presence of both the benzofuran core and the primary amine group allows for further functionalization, enabling its use in the preparation of complex molecules. This compound is characterized by its stability under standard handling conditions and compatibility with a range of organic reactions, including alkylation, acylation, and reductive amination. Its well-defined chemical properties make it a reliable choice for research and industrial applications.
2-[2-Aminopropyl]benzofuran structure
2-[2-Aminopropyl]benzofuran structure
Product Name:2-[2-Aminopropyl]benzofuran
CAS No:30455-73-3
MF:C11H13NO
MW:175.23
CID:5091286
Update Time:2025-10-29

2-[2-Aminopropyl]benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-[2-Aminopropyl]benzofuran
    • Inchi: 1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3
    • InChI Key: QGLBWEFCBFEAPH-UHFFFAOYSA-N
    • SMILES: C1C=C2C(OC(CC(N)C)=C2)=CC=1

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Additional information on 2-[2-Aminopropyl]benzofuran

Professional Introduction to Compound with CAS No. 30455-73-3 and Product Name: 2-[2-Aminopropyl]benzofuran

2-[2-Aminopropyl]benzofuran, identified by the Chemical Abstracts Service registry number CAS No. 30455-73-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and development. The benzofuran core, combined with an aminopropyl side chain, presents a versatile scaffold that can be modified to yield bioactive molecules with diverse pharmacological profiles.

The molecular structure of 2-[2-Aminopropyl]benzofuran consists of a fused benzene and furan ring system, linked by an amine-substituted propyl group. This configuration allows for facile functionalization at multiple positions, making it a valuable intermediate in the synthesis of more complex pharmacophores. The presence of both aromatic and heteroaromatic rings enhances its solubility and metabolic stability, which are critical factors in drug design.

In recent years, 2-[2-Aminopropyl]benzofuran has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting its utility in mimicking or enhancing biological interactions. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

One of the most compelling aspects of 2-[2-Aminopropyl]benzofuran is its potential as a precursor for small-molecule drugs targeting neurological disorders. The benzofuran scaffold is known to interact with various neurotransmitter receptors and ion channels, which has led to its investigation in the treatment of conditions such as epilepsy, depression, and neurodegenerative diseases. Recent studies have highlighted its role in modulating the activity of serotonin receptors, particularly 5-HT1A, which is implicated in mood regulation and cognitive function.

The aminopropyl side chain in 2-[2-Aminopropyl]benzofuran provides a handle for further chemical modification, enabling the introduction of various functional groups such as carboxylic acids, alcohols, or amides. This flexibility allows chemists to tailor the compound's properties for specific biological targets. For example, appending a carboxylic acid group can enhance binding affinity to certain protein receptors, while introducing an alcohol moiety might improve solubility and bioavailability.

Advances in computational chemistry have further accelerated the exploration of 2-[2-Aminopropyl]benzofuran derivatives. Molecular modeling techniques predict that modifications to the benzofuran ring can fine-tune electronic properties, influencing interactions with biological targets. These predictions are supported by experimental data showing that subtle changes in the substitution pattern can significantly alter pharmacological activity. Such insights are crucial for optimizing lead compounds during drug development.

The synthesis of 2-[2-Aminopropyl]benzofuran typically involves multi-step organic reactions starting from commercially available precursors like 2-formylbenzoic acid or 2-bromobenzofuran. The introduction of the aminopropyl group is often achieved through nucleophilic substitution or reductive amination reactions. These synthetic pathways are well-documented and scalable, ensuring consistent supply for research and industrial applications.

Recent patents and scientific literature underscore the growing interest in 2-[2-Aminopropyl]benzofuran as a building block for drug discovery. Researchers have reported novel synthetic routes that improve yield and purity, reducing costs associated with large-scale production. Additionally, green chemistry principles have been applied to develop more sustainable methods for synthesizing this compound, minimizing waste and hazardous byproducts.

The therapeutic potential of 2-[2-Aminopropyl]benzofuran extends beyond central nervous system disorders. Preclinical studies suggest its efficacy in treating cardiovascular diseases by modulating lipid metabolism and preventing oxidative stress. The compound's ability to interact with both nuclear receptors (e.g., PPARδ) and cell surface receptors highlights its multifaceted pharmacological profile.

In conclusion, 2-[2-Aminopropyl]benzofuran (CAS No. 30455-73-3) represents a promising scaffold for developing next-generation therapeutics. Its unique structural features offer opportunities for designing molecules with enhanced potency and selectivity against various disease targets. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical innovation.

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